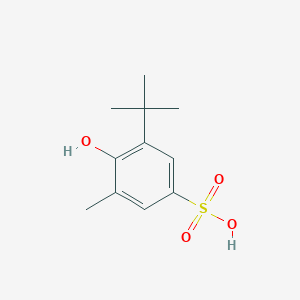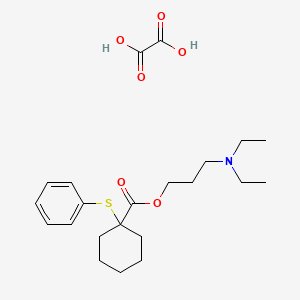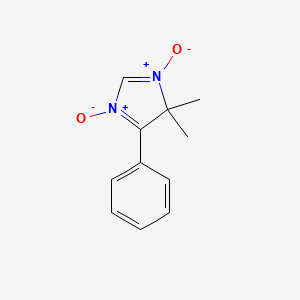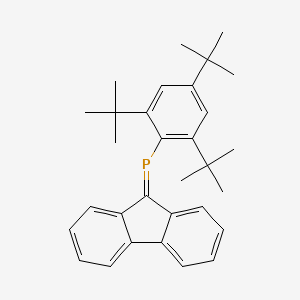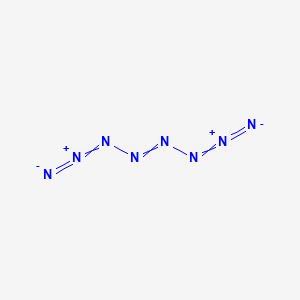
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes diethoxy and trimethoxy groups attached to a dihydrobenzofuran core. The compound’s molecular formula is C15H22O6, and it has a molecular weight of 298.33 g/mol .
Méthodes De Préparation
The synthesis of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring. Common solvents used in the reaction include ethanol and methanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans.
Applications De Recherche Scientifique
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1-Diethoxy-3-methyl-2-butene and 1,1,1-Trimethoxy-2-chloroethane share structural similarities with this compound
Uniqueness: The presence of both diethoxy and trimethoxy groups in the benzofuran core makes this compound unique.
Propriétés
Numéro CAS |
110361-81-4 |
|---|---|
Formule moléculaire |
C15H22O6 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
3,3-diethoxy-4,6,7-trimethoxy-1H-2-benzofuran |
InChI |
InChI=1S/C15H22O6/c1-6-19-15(20-7-2)13-10(9-21-15)14(18-5)12(17-4)8-11(13)16-3/h8H,6-7,9H2,1-5H3 |
Clé InChI |
BFQAJVSSJKSLNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=C(CO1)C(=C(C=C2OC)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
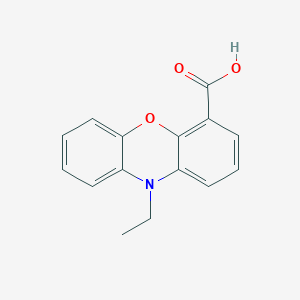
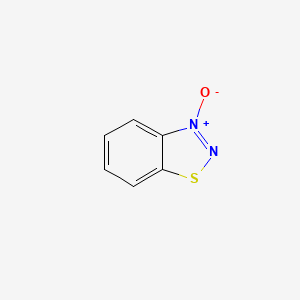
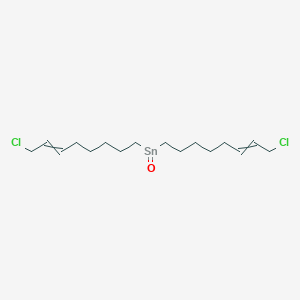
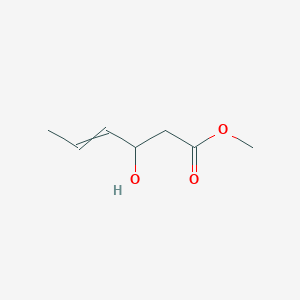
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
